![molecular formula C26H31FN6O3 B10835940 Pyrazolo[1,5-a]pyrimidine derivative 16](/img/structure/B10835940.png)
Pyrazolo[1,5-a]pyrimidine derivative 16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrimidine derivative 16 is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant biological and photophysical properties. These compounds are characterized by a fused ring system that includes both pyrazole and pyrimidine rings.
Méthodes De Préparation
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 16 typically involves the condensation of 5-amino-pyrazole derivatives with various aldehydes or arylidene malononitriles. One common synthetic route includes the reaction of 5-amino-pyrazole with an appropriate aldehyde under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine derivative . Industrial production methods often employ microwave irradiation or conventional heating to accelerate the reaction and improve yields .
Analyse Des Réactions Chimiques
Pyrazolo[1,5-a]pyrimidine derivative 16 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring, often using halogenating agents or nucleophiles
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific substituents and reaction conditions employed.
Applications De Recherche Scientifique
Pyrazolo[1,5-a]pyrimidine derivative 16 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 16 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase, leading to antibacterial and antibiofilm activities . Additionally, the compound can interfere with tubulin polymerization, disrupting the mitotic process in cancer cells and inducing cell death .
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine derivative 16 can be compared with other similar compounds, such as:
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with similar structural features.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
The uniqueness of this compound lies in its diverse biological activities and its potential for use in various scientific and industrial applications. Its ability to undergo multiple chemical reactions and its significant photophysical properties make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C26H31FN6O3 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
N-cyclopropyl-5-[2-[5-fluoro-2-(2-morpholin-4-ylethoxy)phenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C26H31FN6O3/c27-18-3-6-23(36-15-12-31-10-13-35-14-11-31)20(16-18)22-2-1-8-32(22)24-7-9-33-25(30-24)21(17-28-33)26(34)29-19-4-5-19/h3,6-7,9,16-17,19,22H,1-2,4-5,8,10-15H2,(H,29,34) |
Clé InChI |
DXRCURBJOZPWHE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=C(C=CC(=C5)F)OCCN6CCOCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


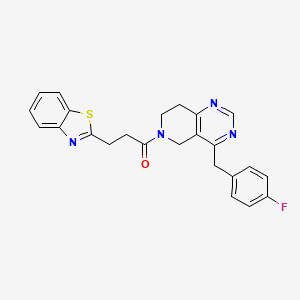
![Pyrazolo[1,5-a]pyrimidine derivative 6](/img/structure/B10835876.png)
![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
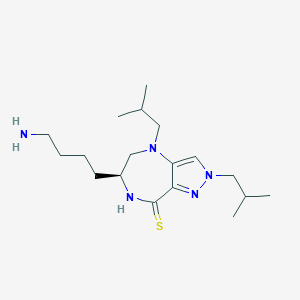

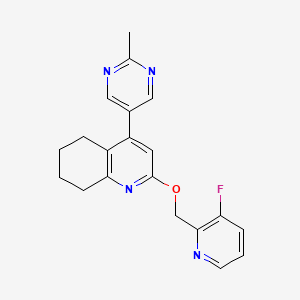


![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)
![2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B10835918.png)
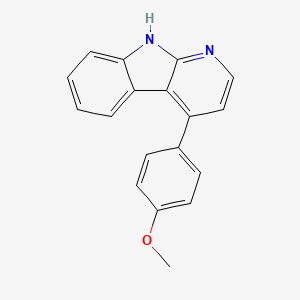

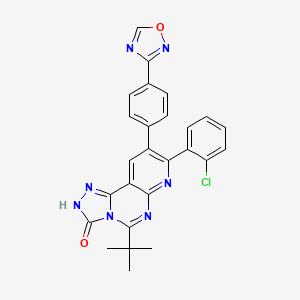
![5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
